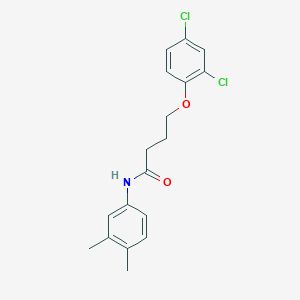![molecular formula C20H17N3O2S B2727743 2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 478040-30-1](/img/structure/B2727743.png)
2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis Methods
One area of significant interest is the development of environmentally friendly synthesis methods for imidazole and isoindole derivatives. Research by Bouzayani et al. (2018) highlights a green synthesis approach for new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-dione derivatives. This method utilizes cyclocondensation of 2-formylbenzoic acid with various α-amino acid arylhydrazides in water, employing sodium dodecyl sulfate as a surfactant. This process is notable for its diastereoselectivity and minimal environmental impact, offering a trans-stereochemistry to the nitrogenated tricyclic core (Bouzayani et al., 2018).
Structural Characterization
The structural and physical characterization of similar compounds is crucial for understanding their potential applications. Wang et al. (2008) prepared N-(Imidazol-1-ylmethyl)phthalimide, a compound structurally related to our subject, and detailed its crystal structure. The study emphasized the significance of weak intermolecular interactions, such as C—H⋯π and π–π interactions, in stabilizing the crystal structure, underscoring the importance of structural analysis in the development of new materials or pharmaceuticals (Wang et al., 2008).
Novel Synthesis Routes
Exploring new synthesis routes for creating derivatives of isoindole and imidazole is an active area of research. Katritzky et al. (2001) demonstrated stereoselective syntheses of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones, highlighting the efficiency and selectivity of their method. This work contributes to the broader understanding of how to achieve high yields and stereoselectivities in the synthesis of complex heterocyclic compounds (Katritzky et al., 2001).
Fluorescence Properties
The study of fluorescence properties in nitrogen-containing fluorophores is another fascinating research domain. Tamuly et al. (2006) investigated the fluorescence quenching and enhancement by H-bonding interactions in compounds similar to our subject. Their findings on how solvent interactions influence fluorescence emission could be invaluable for developing optical materials or sensors based on imidazole and isoindole derivatives (Tamuly et al., 2006).
Future Directions
Mechanism of Action
Target of Action
The compound contains an imidazole ring , which is known to be a key component in many biologically active compounds and drugs .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with various targets in the body, leading to a variety of physiological changes .
Biochemical Pathways
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that CDS1_001494 may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of CDS1_001494.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that CDS1_001494 may have diverse effects at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole-containing compounds .
properties
IUPAC Name |
2-[3-(1-phenylimidazol-2-yl)sulfanylpropyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-18-16-9-4-5-10-17(16)19(25)23(18)12-6-14-26-20-21-11-13-22(20)15-7-2-1-3-8-15/h1-5,7-11,13H,6,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHQJMYPBSSSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


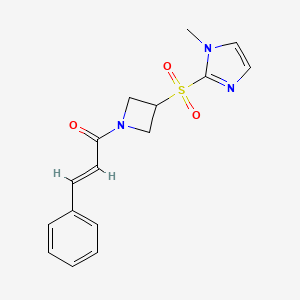

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2727665.png)
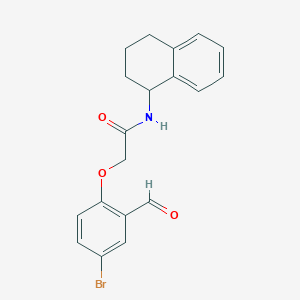
![(E)-3-((4-fluorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2727669.png)
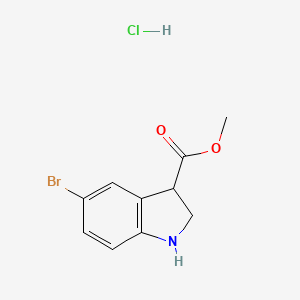
![3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2727672.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2727675.png)
![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone oxime](/img/structure/B2727676.png)

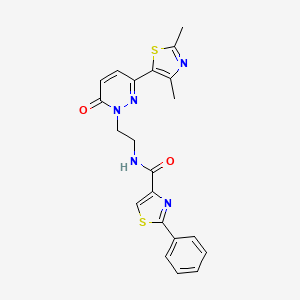
![7-(2-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2727681.png)
